3-Thiomorpholinopropylacrylamide

Description

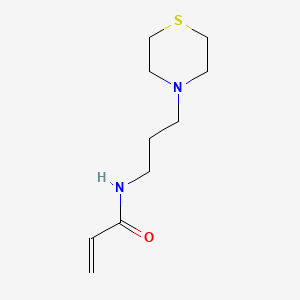

Structure

3D Structure

Properties

CAS No. |

131374-19-1 |

|---|---|

Molecular Formula |

C10H18N2OS |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

N-(3-thiomorpholin-4-ylpropyl)prop-2-enamide |

InChI |

InChI=1S/C10H18N2OS/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) |

InChI Key |

MQISTEDNIRGCSL-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCCCN1CCSCC1 |

Canonical SMILES |

C=CC(=O)NCCCN1CCSCC1 |

Other CAS No. |

131374-19-1 |

Synonyms |

3-thiomorpholino-propylacrylamide 3-thiomorpholinopropylacrylamide 3-TMPAC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiomorpholinopropylacrylamide

Precursor Synthesis and Derivatization Routes

The principal pathway to 3-Thiomorpholinopropylacrylamide hinges on the successful synthesis of its amine precursor, 3-Thiomorpholinopropylamine, and its subsequent acylation.

Synthesis of the 3-Thiomorpholinopropylamine Moiety

The synthesis of the 3-Thiomorpholinopropylamine moiety is a critical first step. While direct literature on the synthesis of this specific compound is sparse, established chemical principles allow for the postulation of highly viable synthetic routes. One common and effective method involves the nucleophilic substitution of a haloalkylamine by thiomorpholine (B91149). A plausible route is the reaction of thiomorpholine with a 3-halopropylamine, such as 3-chloropropylamine (B7771022) or 3-bromopropylamine.

A general representation of this reaction is the alkylation of thiomorpholine. This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a lower alcohol, and may be facilitated by a base to neutralize the hydrohalic acid formed as a byproduct.

Another potential route involves a two-step process starting with the Michael addition of thiomorpholine to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method avoids the direct use of haloalkylamines.

The synthesis of the thiomorpholine ring itself can be achieved through various methods, including the reaction of diethanolamine (B148213) with a sulfurizing agent or the cyclization of sulfur-containing precursors. nih.gov

Acrylation Reactions and Mechanism Elucidation

The final step in the primary synthesis of this compound is the acylation of the 3-Thiomorpholinopropylamine precursor. This is most commonly achieved through the reaction with acryloyl chloride in the presence of a suitable base to act as a scavenger for the hydrogen chloride byproduct. researchgate.net

The reaction mechanism follows a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the secondary nitrogen atom of 3-Thiomorpholinopropylamine attacks the electrophilic carbonyl carbon of acryloyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as triethylamine (B128534) or an inorganic base like sodium hydroxide, then deprotonates the positively charged nitrogen atom to yield the final N-substituted acrylamide (B121943) product. chemguide.co.ukchemguide.co.uk To prevent polymerization of the acryloyl moiety, a polymerization inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. prepchem.com

A synthesis analogous to that of N-(3-Morpholinopropyl)acrylamide suggests a similar procedure can be employed. prepchem.com In a typical laboratory-scale synthesis, acryloyl chloride would be dissolved in a solvent like acetonitrile, and the 3-Thiomorpholinopropylamine would be added dropwise at a controlled temperature, followed by treatment with a base to neutralize the HCl formed and isolate the product. prepchem.com

Reaction Optimization and Scale-Up Considerations

For the industrial production of this compound, optimization of the reaction conditions and development of efficient purification strategies are paramount to ensure high yield, purity, and economic viability.

Catalyst Systems and Solvent Effects

The acylation of amines with acyl chlorides is generally a rapid and high-yielding reaction that may not require a catalyst in the traditional sense. However, the choice of base and solvent plays a crucial role. The base, often a tertiary amine like triethylamine or an inorganic base, is critical for scavenging the HCl produced, driving the reaction to completion. youtube.com

The solvent can influence the reaction rate and solubility of reactants and products. Aprotic polar solvents like acetonitrile or dichloromethane (B109758) are often employed. prepchem.comnih.gov For greener and more economical processes, the use of water as a solvent in a Schotten-Baumann type reaction is a viable alternative, especially when using an inorganic base. youtube.com The selection of the solvent system must also consider the ease of product isolation and purification.

| Parameter | Common Choices | Effect on Reaction |

| Base | Triethylamine, Pyridine, NaOH, KOH | Neutralizes HCl byproduct, drives equilibrium |

| Solvent | Acetonitrile, Dichloromethane, Water | Affects solubility, reaction rate, and workup |

| Inhibitor | Hydroquinone, Phenothiazine | Prevents polymerization of the acrylamide |

Purification Strategies for Monomer Purity

High monomer purity is essential, particularly for polymerization applications. Common impurities in the synthesis of this compound could include the starting amine, the hydrochloride salt of the product, and polymers formed during synthesis or workup.

Several purification techniques can be employed:

Extraction: After neutralization, the product can be extracted into an organic solvent to separate it from inorganic salts and water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. youtube.com The choice of solvent is critical and is determined empirically.

Chromatography: For laboratory-scale purification or to obtain very high purity material, column chromatography can be used. youtube.com

Distillation: If the monomer is thermally stable, vacuum distillation can be an effective method for purification on a larger scale. prepchem.com

Alternative Synthetic Pathways for this compound

While the acylation of 3-Thiomorpholinopropylamine with acryloyl chloride is the most direct route, alternative pathways could be considered, particularly to avoid the use of highly reactive and corrosive acryloyl chloride.

One such alternative is the direct amidation of acrylic acid with 3-Thiomorpholinopropylamine. This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards the product. The use of coupling agents, common in peptide synthesis, could also be explored to facilitate this transformation under milder conditions. nih.gov

Another potential route involves the aminolysis of an acrylic ester, such as methyl acrylate (B77674), with 3-Thiomorpholinopropylamine. This reaction, known as amidation, would produce methanol (B129727) as a byproduct.

Polymerization Kinetics and Mechanisms of 3 Thiomorpholinopropylacrylamide

Homopolymerization Investigations

Free Radical Polymerization (FRP) of 3-Thiomorpholinopropylacrylamide

The N-propylacrylamide functionality within this compound is known to be amenable to radical polymerization. evitachem.com This process typically involves an initiator that, upon decomposition, generates free radicals which then react with the monomer to initiate the polymerization cascade.

Specific kinetic data, including rate constants for propagation and termination for the homopolymerization of this compound, are not documented in the reviewed literature. Generally, the kinetics of free radical polymerization are influenced by factors such as the reactivity of the monomer and the stability of the propagating radical.

The choice of initiator system and monomer concentration are critical parameters in free radical polymerization. For acrylamide-based monomers, common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxide initiators. The rate of polymerization is typically proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. The solvent used can also play a significant role in the polymerization kinetics.

Chain transfer reactions are inherent to free radical polymerization and can significantly affect the molecular weight of the resulting polymer. These processes involve the transfer of a radical from the growing polymer chain to another species, such as a monomer, solvent, or a deliberately added chain transfer agent. The presence of the thiomorpholine (B91149) group might introduce specific chain transfer possibilities, but detailed studies on these processes for this particular monomer are lacking.

Controlled/Living Radical Polymerization (CLRP) Approaches

Controlled/living radical polymerization techniques offer a pathway to synthesize polymers with well-defined molecular weights and low dispersity. Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method applicable to a wide range of monomers.

While no specific studies on the RAFT polymerization of this compound were identified, research on structurally similar monomers provides insights into its potential for controlled polymerization. For instance, the RAFT polymerization of ethylthiomorpholine oxide methacrylate (B99206) (THOXMA), a monomer also containing a thiomorpholine derivative, has been successfully demonstrated. In that study, a trithiocarbonate (B1256668) RAFT agent, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), was used in conjunction with AIBN as the initiator to produce well-defined polymers.

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant (RAFT adduct) polymer chains, mediated by the RAFT agent. This allows for the linear growth of polymer chains with increasing monomer conversion, a hallmark of a controlled polymerization process. Given the successful application of RAFT to other thiomorpholine-containing monomers, it is plausible that this compound could also be polymerized in a controlled manner using this technique. The choice of RAFT agent, initiator, and solvent would be crucial for achieving good control over the polymerization.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism involves a reversible deactivation of the growing polymer chains through a transition metal catalyst, typically a copper complex.

For this compound, a hypothetical ATRP system would involve an initiator (an alkyl halide), a transition metal complex (e.g., Cu(I)Br), and a ligand (e.g., a bipyridine or a multidentate amine). The polymerization would proceed through the following general steps:

Initiation: The catalyst activates the initiator to form a radical.

Propagation: The radical adds to the monomer, this compound, to form a growing polymer chain.

Deactivation: The catalyst deactivates the growing chain, reforming the dormant species.

Activation: The dormant chain is reactivated to continue propagation.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to control the polymerization process. The key to NMP is the reversible termination of the growing polymer chain by the nitroxide.

A potential NMP of this compound would require a suitable alkoxyamine initiator or a conventional initiator in the presence of a nitroxide mediating agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The polymerization would be thermally initiated, leading to the homolytic cleavage of the C-ON bond of the alkoxyamine, generating the propagating radical and the nitroxide.

The thiomorpholine moiety in the monomer is not expected to directly interfere with the nitroxide-mediated process, but its steric and electronic effects could influence the propagation rate constant.

Mechanistic Insights into Controlled Polymerization of this compound

Without experimental data, insights into the controlled polymerization of this compound remain speculative. Key factors that would require investigation include:

Monomer Purity: The purity of the monomer is crucial for any controlled polymerization, as impurities can act as inhibitors or chain transfer agents.

Solvent Effects: The choice of solvent can significantly impact the polymerization kinetics and the solubility of the resulting polymer.

Temperature: Both ATRP and NMP are sensitive to temperature, which affects the rates of initiation, propagation, and deactivation.

Catalyst/Initiator Selection: The choice of catalyst system in ATRP or the alkoxyamine initiator in NMP would be critical for achieving good control over the polymerization.

Copolymerization Studies of this compound

Copolymerization is a versatile method to tailor the properties of polymers. By incorporating a second monomer, the properties of the resulting copolymer can be tuned.

Reactivity Ratios Determination with Co-monomers

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same monomer versus the other monomer. The values of the reactivity ratios determine the distribution of the monomers in the copolymer chain.

To determine the reactivity ratios of this compound (M1) with a co-monomer (M2), a series of copolymerizations would be carried out with varying initial monomer feed ratios. The composition of the resulting copolymers would then be determined using techniques like NMR spectroscopy or elemental analysis. The data would then be fitted to the Mayo-Lewis equation to calculate the reactivity ratios.

Hypothetical Reactivity Ratios Table

| Co-monomer (M2) | r1 (this compound) | r2 (Co-monomer) | Copolymer Type |

| N-isopropylacrylamide | Data not available | Data not available | Data not available |

| Methyl Acrylate (B77674) | Data not available | Data not available | Data not available |

| Styrene | Data not available | Data not available | Data not available |

Architectural Control in Copolymer Systems

The architecture of a copolymer, such as random, block, or gradient, significantly influences its properties.

In a random copolymer, the monomer units are distributed randomly along the polymer chain. The formation of a random copolymer is favored when the product of the reactivity ratios (r1 * r2) is close to 1. If no specific studies are conducted to control the sequence, free radical copolymerization of this compound with another monomer would likely result in a random copolymer. The exact monomer sequence distribution would depend on the specific reactivity ratios.

Block Copolymers

The synthesis of block copolymers incorporating this compound is anticipated to be achievable through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method offers excellent control over molar mass and dispersity. For the analogous monomer, N-acryloyl thiomorpholine (NAT), RAFT polymerization has been successfully employed to create block copolymers.

A common strategy involves polymerization-induced self-assembly (PISA), a powerful method for the in-situ formation of polymeric nanostructures. In a typical PISA process involving a monomer like NAT, a hydrophilic macro-chain transfer agent (macro-CTA), for instance, poly(N-acryloylmorpholine) (PNAM), is chain-extended with the more hydrophobic NAT monomer in a suitable solvent, often water or a water/co-solvent mixture. materials-science.inforsc.orgrsc.org As the PNAT block grows, it becomes insoluble and drives the self-assembly of the block copolymer into various morphologies, such as spheres, worms, or vesicles. rsc.orgrsc.org The final morphology is influenced by several factors, including the degree of polymerization of both the hydrophilic and hydrophobic blocks, the solids content, and the reaction temperature. rsc.orgrsc.org

Given that poly(this compound) is expected to be hydrophobic, similar to PNAT, it is highly probable that it can be incorporated as the core-forming block in amphiphilic block copolymers using the PISA technique. The slightly longer propyl linker in this compound compared to the direct N-linkage in NAT might influence the hydrophobicity and glass transition temperature of the resulting polymer, which in turn could affect the conditions required for morphology transitions during PISA.

A hypothetical example of a block copolymer synthesis involving this compound is presented in the table below, based on typical conditions for related acrylamide (B121943) monomers.

| Macro-CTA | Second Monomer | Polymerization Technique | Expected Product | Potential Morphology |

|---|---|---|---|---|

| Poly(N,N-dimethylacrylamide) (PDMAC) | This compound | Aqueous RAFT-PISA | PDMAC-b-P(this compound) | Spheres, Worms, Vesicles |

| Poly(ethylene glycol) methyl ether acrylate (PEGA) | This compound | Solution RAFT Polymerization | PEGA-b-P(this compound) | Micelles in selective solvents |

Graft Copolymers

Graft copolymers featuring poly(this compound) side chains can be synthesized using two primary approaches: "grafting-from" or "grafting-to".

In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites from which the this compound side chains are grown. For instance, a macroinitiator could be prepared, and then this compound would be polymerized from it using a controlled polymerization technique like ATRP or RAFT. This method generally allows for higher grafting densities.

The "grafting-to" method involves the synthesis of poly(this compound) chains with a reactive end-group, which are then attached to a complementary functionalized backbone polymer. This approach offers better characterization of the side chains before grafting but may be limited by steric hindrance, leading to lower grafting densities.

While direct examples for this compound are scarce, the synthesis of graft copolymers with similar structures, such as chitosan-graft-poly(N-isopropylacrylamide), has been well-documented. nih.gov In such cases, free-radical polymerization is often initiated in the presence of the backbone polymer, leading to the formation of grafted side chains. nih.gov Given the reactivity of the acrylamide group, similar strategies would likely be successful for this compound.

Polymerization in Diverse Media (e.g., Solution, Emulsion, Dispersion)

The polymerization of this compound can be conducted in various media, with the choice of medium significantly impacting the reaction kinetics and the final polymer properties.

Solution Polymerization: This is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in the chosen solvent. Dioxane has been used for the solution RAFT polymerization of the similar monomer N-acryloylmorpholine. nih.gov For this compound, a suitable organic solvent would be required. Solution polymerization offers good control over the reaction but may be limited by the need for solvent removal and potential chain transfer to the solvent.

Emulsion Polymerization: This heterogeneous technique involves emulsifying the monomer in an immiscible continuous phase, typically water, with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles are formed within the surfactant micelles. nih.gov While there are no specific reports on the emulsion polymerization of this compound, it is a common industrial process for many acrylamide-based monomers.

Dispersion Polymerization: This method is suitable for monomers that are soluble in the reaction medium, but the resulting polymer is not. For the closely related monomer N-acryloyl thiomorpholine (NAT), which is water-soluble, aqueous dispersion polymerization has been shown to produce monodisperse polymer nanoparticles. db-thueringen.de In the absence of a stabilizer, the polymerization of NAT in pure water leads to uncontrolled precipitation. db-thueringen.de However, with the addition of a surfactant, well-defined, stable dispersions of PNAT particles can be obtained. db-thueringen.de The particle size and distribution are influenced by the monomer concentration. db-thueringen.de It is highly probable that this compound would exhibit similar behavior in aqueous dispersion polymerization, yielding polymer particles.

The following table summarizes the expected outcomes of polymerizing this compound in different media.

| Polymerization Medium | Description | Expected Outcome for this compound |

|---|---|---|

| Solution | Homogeneous system with monomer, initiator, and polymer dissolved in a solvent. | Soluble polymer chains with good control over molecular weight. |

| Emulsion | Monomer emulsified in an immiscible continuous phase (e.g., water) with a surfactant. | Stable latex of polymer particles. |

| Dispersion | Monomer is soluble, but the resulting polymer is insoluble in the reaction medium. | Formation of polymer particles, potentially monodisperse with a stabilizer. |

Advanced Polymerization Techniques for Tailored Architectures

The thiomorpholine moiety in poly(this compound) offers a reactive handle for post-polymerization modification. The thioether group is susceptible to oxidation, which can alter the polymer's properties. For instance, the oxidation of the thioether in poly(N-acryloyl thiomorpholine) to the more polar sulfoxide (B87167) or sulfone has been demonstrated. db-thueringen.de This transformation increases the hydrophilicity of the polymer. nih.gov The oxidation of poly[(N-acryloylmorpholine)-b-(N-acryloylthiomorpholine)] to poly[(N-acryloylmorpholine)-b-(N-acryloylthiomorpholine oxide)] resulted in a polymer with high water solubility. nih.gov

This strategy could be applied to poly(this compound) to tune its solubility and potentially introduce stimuli-responsive behavior. The oxidation can be achieved using common oxidizing agents like hydrogen peroxide. db-thueringen.de

Crosslinked networks of poly(this compound) can be prepared by including a bifunctional monomer (crosslinker) during the polymerization process. Diacrylamides are common crosslinkers for acrylamide-based monomers. db-thueringen.de The addition of a crosslinker during the dispersion polymerization of N-acryloyl thiomorpholine has been shown to produce crosslinked nanoparticles. db-thueringen.de These crosslinked particles, or microgels, exhibit swelling behavior in good solvents rather than dissolving.

The properties of the resulting hydrogel network, such as swelling ratio and mechanical strength, can be tailored by adjusting the concentration of the crosslinker. Photo-crosslinking is another viable technique, where a photoinitiator is used to initiate polymerization and crosslinking upon exposure to UV light, which is a common method for creating biodegradable polymer networks for biomedical applications. nih.gov

Theoretical and Computational Investigations of 3 Thiomorpholinopropylacrylamide Systems

Molecular Modeling and Simulation of Monomer and Polymer

Molecular modeling and simulation are indispensable tools for exploring the conformational landscape and dynamic behavior of both the 3-Thiomorpholinopropylacrylamide monomer and its corresponding polymer, poly(this compound). These computational techniques allow for the investigation of molecular behavior at an atomistic level of detail. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of the this compound monomer is the first step in understanding its three-dimensional structure and flexibility. This involves identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. The presence of the thiomorpholine (B91149) ring and the rotatable bonds in the propylacrylamide side chain suggests a complex conformational space.

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the monomer in a solvent, providing insights into its interactions with its environment. mdpi.com For the polymer, MD simulations are crucial for understanding how the individual polymer chains behave over time. nih.gov By simulating a system containing multiple polymer chains, it is possible to observe their movement, flexibility, and interactions.

Table 1: Hypothetical Conformational Energy Profile of this compound Monomer

| Dihedral Angle (N-C-C-C) | Relative Energy (kJ/mol) | Conformation Description |

| 60° | 0 | Gauche (Stable) |

| 180° | 5.2 | Anti (Metastable) |

| -60° | 0 | Gauche (Stable) |

| 0° | 15.8 | Eclipsed (Unstable) |

This table illustrates a hypothetical energy profile for the rotation around the central C-C bond of the propyl group, indicating the most likely shapes the monomer might adopt.

Polymer Chain Conformation and Entanglement

As the concentration of the polymer increases, the chains begin to interact and can become entangled. The degree of entanglement has a significant impact on the macroscopic properties of the polymer, such as its viscosity and mechanical strength. MD simulations can quantify the extent of entanglement by analyzing the chain trajectories and inter-chain contacts. mdpi.com

Quantum Chemical Studies (DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure of the this compound monomer. This is essential for understanding its reactivity and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis of the Monomer

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of the HOMO and LUMO can predict how a molecule will react with other species.

For the this compound monomer, the HOMO is likely to be located on the electron-rich thiomorpholine ring and the amide group, while the LUMO is expected to be centered on the carbon-carbon double bond of the acrylamide (B121943) moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound Monomer (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |

This table presents hypothetical energy values for the frontier orbitals, which are crucial for predicting the monomer's reactivity in polymerization.

Reaction Pathway Analysis for Polymerization Initiation and Propagation

DFT calculations can be used to model the elementary steps of the polymerization process. This includes the initiation step, where a radical or other initiating species attacks the monomer, and the propagation step, where the growing polymer chain adds another monomer unit.

By calculating the activation energies for these reaction steps, it is possible to understand the kinetics of the polymerization and predict the most likely reaction pathways. This analysis can reveal how the structure of the monomer, including the thiomorpholine group, influences its polymerization behavior. For instance, the steric bulk of the thiomorpholine ring might affect the rate of propagation.

Prediction of Polymerization Parameters and Behavior

Furthermore, computational approaches can help in predicting the physical properties of poly(this compound), such as its glass transition temperature, solubility, and mechanical properties. mdpi.com This predictive capability is highly valuable for the design of new polymers with specific applications in mind, potentially reducing the need for extensive experimental trial-and-error. By combining these theoretical investigations, a comprehensive, multi-scale understanding of this compound systems can be achieved, paving the way for their informed application in various scientific and technological fields.

Reactivity Ratio Prediction

In copolymerization, reactivity ratios are critical parameters that describe the tendency of a propagating polymer chain ending in one type of monomeric unit to add the same or a different type of monomer. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios, r₁ and r₂, are defined by the ratios of propagation rate constants, where r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. These values determine the composition and sequence distribution of the final copolymer, which in turn dictates its macroscopic properties. fiveable.me

The prediction of reactivity ratios is essential for designing copolymers with desired characteristics, such as random, alternating, or block-like structures. fiveable.me Various models, such as the terminal model (leading to the Mayo-Lewis equation) and more complex penultimate models, are used to interpret copolymerization data. chemrxiv.orgacs.org Modern computational approaches and updated methodologies, such as those recommended by IUPAC, emphasize fitting data from a range of monomer feeds and conversions to enhance the accuracy of the determined ratios. acs.orgrsc.org

For the specific monomer This compound , its synthesis and pKₐ value (7.4) have been reported in the context of creating buffering systems for isoelectric focusing. nih.gov However, a review of the scientific literature reveals a lack of published studies detailing its copolymerization with other monomers. Consequently, experimentally determined or theoretically predicted reactivity ratios for this compound are not available.

To illustrate how such data would be presented, the following table provides a hypothetical example of reactivity ratios for the copolymerization of this compound (M₁) with a generic comonomer (M₂).

Table 1: Illustrative Example of Reactivity Ratios for a Hypothetical Copolymerization System

This table is for illustrative purposes only, as experimental data for this compound is not currently available in the literature.

| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | Copolymer Type Indicated |

| Acrylamide | 0.85 | 1.10 | Random, slightly richer in M₂ |

| N-isopropylacrylamide | 0.50 | 0.50 | Ideal, random |

| Styrene | 0.10 | 6.00 | Block-like, favors M₂ incorporation |

Kinetic Modeling of Polymerization Processes

Kinetic modeling of polymerization is a powerful tool for understanding and controlling the reaction process. It involves developing mathematical models that describe the rate of monomer consumption, polymer chain growth, and termination events. u-fukui.ac.jp For controlled/"living" radical polymerizations like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT), kinetic simulations are crucial for predicting the evolution of molecular weight, dispersity (Mw/Mn), and polymer architecture over time. psu.eduacs.org

These models incorporate various rate constants, including those for initiation (kᵢ), propagation (kₚ), termination (kₜ), and, in controlled processes, activation/deactivation or chain transfer. acs.orgcmu.edu Simulations can account for complex phenomena such as the persistent radical effect in ATRP and diffusion-controlled reactions, where termination rates decrease as viscosity increases during polymerization. acs.orgacs.org Accurate kinetic models enable the optimization of reaction conditions (e.g., initiator concentration, temperature) to achieve target polymer characteristics with high precision. u-fukui.ac.jp

Despite the synthesis of This compound being documented, detailed studies on its polymerization kinetics are absent from the available scientific literature. nih.gov Therefore, specific rate constants and kinetic models for its homopolymerization or copolymerization have not been established. A comprehensive kinetic investigation would be necessary to quantify the parameters governing its polymerization behavior.

The table below lists the key parameters that would be determined in a typical kinetic study of the polymerization of this compound.

Table 2: Key Parameters in the Kinetic Modeling of Polymerization

| Parameter | Symbol | Description |

| Propagation Rate Constant | kₚ | Rate constant for the addition of a monomer to a growing polymer chain. |

| Termination Rate Constant | kₜ | Rate constant for the cessation of chain growth, either by combination or disproportionation. |

| Initiation Rate Constant | kᵢ | Rate constant for the initial formation of radical species from an initiator. |

| Chain Transfer Constant | Cₜᵣ | Ratio of the rate constant of chain transfer to the rate constant of propagation. |

| Activation Rate Constant | kₐcₜ | In ATRP, the rate constant for the activation of a dormant species to a propagating radical. |

| Deactivation Rate Constant | kₑₐcₜ | In ATRP, the rate constant for the deactivation of a propagating radical to a dormant species. |

Simulations of Polymer-Solvent Interactions and Responsive Behavior

Computational simulations are indispensable for investigating the behavior of polymers in solution and predicting their response to external stimuli. Techniques such as Molecular Dynamics (MD) and Monte Carlo simulations can model polymer-solvent systems at an atomistic or coarse-grained level. mdpi.comyoutube.com These methods provide insight into polymer conformation, such as the radius of gyration, and the structure of the surrounding solvent. youtube.comechemi.com

A key theoretical framework for understanding polymer-solvent interactions is the Flory-Huggins theory, which describes the thermodynamics of polymer solutions. wikipedia.org The Flory-Huggins interaction parameter (χ) quantifies the enthalpic and entropic contributions to the free energy of mixing between a polymer and a solvent. A low χ value (typically < 0.5) indicates good solubility (a "good" solvent), while a higher value signifies poor solubility (a "poor" solvent), which can lead to polymer chain collapse or phase separation. wikipedia.org

For stimuli-responsive polymers, simulations can predict conformational changes, such as the volume phase transition that occurs at a lower critical solution temperature (LCST) or in response to pH changes. mdpi.comacs.org Given that the This compound monomer possesses a tertiary amine with a pKₐ of 7.4, its corresponding polymer, poly(this compound), is expected to be pH-responsive. nih.gov In acidic conditions (pH < 7.4), the thiomorpholine ring would be protonated, leading to increased hydrophilicity and chain extension due to electrostatic repulsion. In basic conditions (pH > 7.4), the polymer would be neutral and more hydrophobic, likely causing it to collapse or aggregate in aqueous solution.

Currently, there are no specific simulation studies in the published literature that focus on poly(this compound). Such research would be valuable to quantify its responsive behavior, determine its Flory-Huggins parameters with various solvents, and model its potential applications as a "smart" material.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Polymeric Architectures

The synthesis of poly(3-Thiomorpholinopropylacrylamide) could open doors to a variety of advanced polymeric architectures. The acrylamide (B121943) functionality is amenable to various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods would allow for the precise control over molecular weight, dispersity, and the creation of complex architectures, including:

Block Copolymers: Copolymerization of this compound with other monomers (e.g., stimuli-responsive, hydrophobic, or hydrophilic monomers) could lead to the formation of amphiphilic or multi-responsive block copolymers. These could self-assemble into various nanostructures like micelles or vesicles.

Graft Copolymers: The thiomorpholine (B91149) ring could potentially be modified post-polymerization to introduce grafting sites, allowing for the creation of "bottle-brush" polymers or other complex graft architectures.

Dendrimers and Hyperbranched Polymers: While more complex, synthetic routes could be envisioned to create dendritic or hyperbranched structures with a high density of thiomorpholine groups at the periphery.

A comparative overview of potential polymeric architectures is presented in Table 1.

| Polymeric Architecture | Potential Synthesis Method | Hypothetical Properties and Applications |

| Linear Homopolymer | Free Radical Polymerization, RAFT, ATRP | Baseline material for property characterization. |

| Block Copolymers | Sequential RAFT or ATRP | Self-assembly into micelles for encapsulation, stimuli-responsive materials. |

| Graft Copolymers | "Grafting-from" or "grafting-to" approaches | Modified surface properties, enhanced biocompatibility. |

| Dendrimers | Multi-step divergent or convergent synthesis | High-functionality materials, potential for catalysis or molecular recognition. |

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

Should polymers based on this compound exhibit suitable rheological and cross-linking properties, they could be investigated as novel resins for 3D printing, particularly for stereolithography (SLA) or digital light processing (DLP). The acrylamide group is a well-known photopolymerizable moiety. The incorporation of the thiomorpholine group might impart unique properties to the final 3D printed objects, such as altered mechanical strength, refractive index, or surface chemistry. Research in this area would involve formulating photocurable resins and characterizing the properties of the resulting 3D printed structures.

Exploration of Novel Responsive Mechanisms and External Triggers

The thiomorpholine group in the monomer is a key feature that could lead to novel responsive behaviors in the corresponding polymer. The sulfur atom in the ring could be susceptible to oxidation, which would change its polarity and potentially trigger a response. Furthermore, the nitrogen atom could be protonated at low pH. This suggests potential for:

Redox-Responsiveness: The sulfide (B99878) group could be oxidized to a sulfoxide (B87167) or sulfone, leading to a significant increase in hydrophilicity. This could be used to trigger swelling/deswelling of a hydrogel or disassembly of nanoparticles.

pH-Responsiveness: The tertiary amine in the thiomorpholine ring could be protonated in acidic conditions, leading to a change in the polymer's charge and conformation.

Dual-Responsiveness: The combination of redox and pH sensitivity could lead to materials that respond to multiple stimuli, offering more complex and controlled behaviors.

Table 2 outlines these hypothetical responsive mechanisms.

| Stimulus | Potential Mechanism | Anticipated Polymer Response |

| Oxidation (Redox) | Oxidation of the sulfur atom in the thiomorpholine ring. | Increased hydrophilicity, swelling, or dissolution. |

| pH | Protonation of the nitrogen atom in the thiomorpholine ring. | Change in charge, conformational changes, swelling in acidic conditions. |

| Temperature | (Hypothetical) Potential for Lower Critical Solution Temperature (LCST) behavior. | Phase transition from soluble to insoluble upon heating. |

Sustainable Synthesis and Polymerization Approaches

Future research should prioritize the development of sustainable methods for the synthesis of this compound and its subsequent polymerization. This would involve:

Green Monomer Synthesis: Exploring bio-based starting materials and employing catalytic methods that minimize waste and energy consumption.

Solvent Selection: Utilizing water or other green solvents for polymerization processes.

Polymerization Techniques: Investigating polymerization methods that proceed under mild conditions, such as enzyme-catalyzed polymerization or photopolymerization in aqueous media.

Interdisciplinary Research Synergies

The unique chemical structure of poly(this compound) suggests several avenues for interdisciplinary research. The presence of the sulfur atom could lead to interesting interactions with metal ions or nanoparticles, making it a candidate for:

Biomaterials Science: Investigating the biocompatibility and biodegradability of the polymer for applications in drug delivery or tissue engineering. The thiomorpholine group might influence protein adsorption and cell adhesion.

Materials Chemistry: Exploring the use of the polymer as a stabilizer for metallic nanoparticles or as a component in hybrid organic-inorganic materials.

Sensor Technology: The potential redox and pH sensitivity could be harnessed to develop chemical sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Thiomorpholinopropylacrylamide, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between thiomorpholine derivatives and acrylamide intermediates. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) is commonly used due to its ability to dissolve polar intermediates and stabilize reactive species .

- Catalyst/base : Triethylamine (Et₃N) facilitates deprotonation and accelerates reaction rates .

- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, with product isolation via column chromatography .

- Temperature control : Room temperature (20–25°C) minimizes side reactions while ensuring reasonable reaction times (~3 days) .

Q. How does solvent choice impact the synthesis efficiency of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of intermediates and stabilize transition states. For example, THF’s moderate polarity balances solubility and reaction kinetics, while DMF may increase yields but complicate purification . Hydrophobic solvents (e.g., toluene) are avoided due to poor miscibility with polar reactants .

Q. What analytical techniques are essential for characterizing this compound, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm structural integrity. Peaks for acrylamide protons (δ 5.5–6.5 ppm) and thiomorpholine carbons (δ 40–50 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 220–260 nm) assesses purity (>95% target compound) .

- X-ray Crystallography : Resolves ambiguous stereochemistry when crystalline derivatives are obtainable .

Q. What are the common impurities encountered during synthesis, and how can they be removed?

- Methodological Answer :

- Unreacted starting materials : Removed via column chromatography with ethyl acetate/hexane gradients .

- Triethylammonium salts : Filtered post-reaction due to low solubility in THF .

- Oligomerization byproducts : Controlled by maintaining stoichiometric ratios and avoiding excess acrylamide .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involved in forming this compound derivatives?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to infer rate laws.

- Isotopic labeling : Use deuterated acrylamide to trace proton transfer steps via NMR .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies .

Q. What approaches resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Cross-validation using:

- Multi-spectral analysis : Compare IR, Raman, and mass spectrometry data with DFT-generated spectra .

- Solvent-effect simulations : Adjust computational models to account for solvent polarity’s impact on NMR chemical shifts .

Q. How is this compound utilized in enzyme interaction studies?

- Methodological Answer :

- Enzyme kinetics assays : Measure inhibition constants (Kᵢ) via fluorometric assays using tryptophan residues as reporters .

- Molecular docking : Predict binding affinities to active sites of target enzymes (e.g., proteases) using AutoDock Vina .

Q. What strategies address batch-to-batch variability in synthesis outcomes?

- Methodological Answer :

- Design of Experiments (DOE) : Optimize parameters (e.g., temperature, stoichiometry) via factorial designs .

- Statistical Process Control (SPC) : Track purity and yield trends using control charts to identify outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.